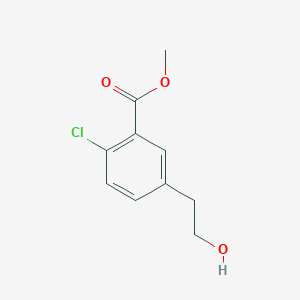
Methyl 2-chloro-5-(2-hydroxyethyl)benzoate
Descripción general
Descripción
“Methyl 2-chloro-5-(2-hydroxyethyl)benzoate” is a chemical compound with the CAS No. 272130-86-6 . It is an ester of benzoic acid and methanol, and its chemical formula is C10H11ClO3. It is a colorless to yellowish liquid.
Physical And Chemical Properties Analysis
“this compound” is a colorless to yellowish liquid. It is slightly soluble in water. The molecular weight of this compound is 214.65 g/mol .Aplicaciones Científicas De Investigación
Methyl 2-chloro-5-(2-hydroxyethyl)benzoate has a wide range of scientific research applications. It is used in the synthesis of a variety of compounds, such as pharmaceuticals and pesticides. It is also used as a reagent in the synthesis of other compounds, such as polymers and dyes. In addition, it is used as a catalyst in the synthesis of other compounds, such as polymers and dyes. Finally, it is used as a model compound in the study of biochemical and physiological processes.
Mecanismo De Acción
Methyl 2-chloro-5-(2-hydroxyethyl)benzoate acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in a variety of physiological processes. By inhibiting AChE, this compound can affect the concentration of acetylcholine in the body, which can have a variety of effects.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which can lead to an increase in acetylcholine concentrations in the body. This can lead to a variety of effects, including increased alertness, improved memory, and enhanced motor coordination. In addition, it has been shown to have an anti-inflammatory effect and can be used to treat a variety of inflammatory conditions. Finally, it has been shown to have antioxidant properties and can be used to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-chloro-5-(2-hydroxyethyl)benzoate has a variety of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively stable. This makes it a good choice for laboratory experiments. However, it has a number of limitations. For example, it is not soluble in water, which can limit its use in some experiments. In addition, it is toxic in high concentrations and can cause skin and eye irritation.
Direcciones Futuras
Methyl 2-chloro-5-(2-hydroxyethyl)benzoate has a wide range of potential future applications. It could be used in the development of new drugs and pesticides, as well as in the synthesis of polymers and dyes. In addition, it could be used in the study of biochemical and physiological processes, as well as in the development of new treatments for a variety of diseases. Finally, it could be used in the development of new materials and products, as well as in the development of new catalysts.
Propiedades
IUPAC Name |
methyl 2-chloro-5-(2-hydroxyethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-14-10(13)8-6-7(4-5-12)2-3-9(8)11/h2-3,6,12H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDKXYFZNMIQTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



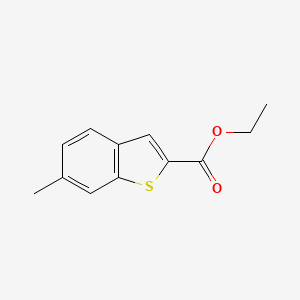
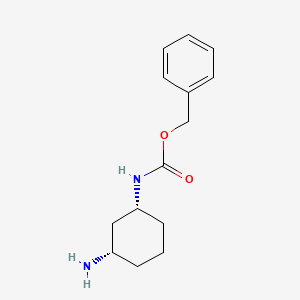

![Tert-butyl N-[N'-(4-hydroxybutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B3179698.png)


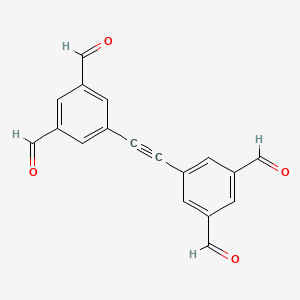
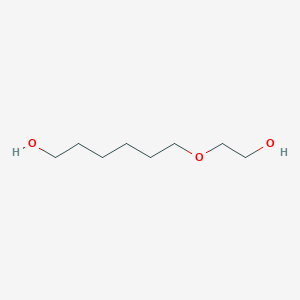

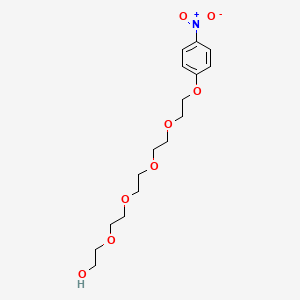
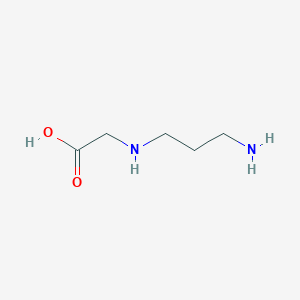
![(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol](/img/structure/B3179753.png)
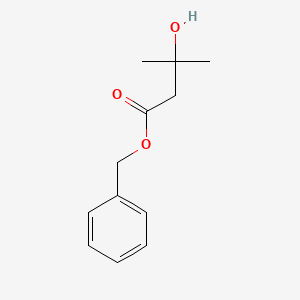
![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B3179778.png)